molecular formula C13H9Cl3N2O2 B1456874 Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate CAS No. 875051-79-9

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate

Cat. No.: B1456874
CAS No.: 875051-79-9
M. Wt: 331.6 g/mol
InChI Key: GEGKWPBAXXXQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is a heterocyclic compound that belongs to the class of picolinates It is characterized by the presence of a methyl ester group, an amino group, and a trichlorophenyl group attached to a pyridine ring

Mechanism of Action

Target of Action

The primary targets of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . As research progresses, it is expected that the specific pathways and their downstream effects will be identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .

Biochemical Analysis

Biochemical Properties

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their functions. This binding often results in conformational changes in the target biomolecules, affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolic pathways can lead to changes in metabolite levels and energy production. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical and physiological effects, as it influences the availability of the compound to interact with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate typically involves a Suzuki-Miyaura coupling reaction. This reaction is carried out using bis(tri-tert-butylphosphine)palladium (0) as a catalyst, potassium fluoride as a base, and 2,3,5-trichlorobenzeneboronic acid as a reagent. The reaction is conducted in tetrahydrofuran at room temperature for 18 hours under a nitrogen atmosphere. The product is then purified by column chromatography to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is a scalable and efficient method that can be adapted for large-scale synthesis. The use of palladium catalysts and boronic acids is common in industrial settings due to their reliability and effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.

Scientific Research Applications

Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 6-amino-5-(2,3-dichlorophenyl)picolinate
  • Methyl 6-amino-5-(2,4,5-trichlorophenyl)picolinate
  • Methyl 6-amino-5-(3,4,5-trichlorophenyl)picolinate

Comparison: Methyl 6-amino-5-(2,3,5-trichlorophenyl)picolinate is unique due to the specific positioning of the trichlorophenyl group, which can influence its reactivity and interactions with biological targets. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable molecule for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O2/c1-20-13(19)10-3-2-7(12(17)18-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGKWPBAXXXQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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